![molecular formula C19H24O3 B4996333 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as IPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPEE is a member of the family of compounds known as selective androgen receptor modulators (SARMs), which are compounds that have the ability to selectively target androgen receptors in the body.
Mécanisme D'action
IPEE works by selectively binding to androgen receptors in the body, which are proteins that are responsible for mediating the effects of androgen hormones, such as testosterone. By selectively targeting these receptors, IPEE is able to stimulate the growth of muscle tissue and bone, while minimizing the unwanted side effects that are commonly associated with traditional androgen therapy, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
Studies have shown that IPEE is able to increase muscle mass and strength in animal models, without causing the unwanted side effects that are commonly associated with traditional androgen therapy. In addition, IPEE has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. These effects are believed to be due to the selective binding of IPEE to androgen receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPEE in lab experiments is its selectivity for androgen receptors, which allows researchers to study the effects of androgen signaling on specific tissues and organs, without the unwanted side effects that are commonly associated with traditional androgen therapy. However, one of the limitations of using IPEE in lab experiments is its relatively short half-life, which can make it difficult to maintain stable concentrations of the compound over extended periods of time.
Orientations Futures
There are several future directions for research on IPEE, including the development of more potent and selective 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, the investigation of IPEE for its potential as a treatment for other conditions, such as muscle wasting and osteoporosis, and the exploration of novel delivery methods for IPEE, such as transdermal patches or injectable formulations. In addition, further studies are needed to fully elucidate the mechanism of action of IPEE, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of IPEE involves the reaction of 3-isopropylphenol with ethylene glycol, followed by the reaction of the resulting product with 2-bromoethanol. The final step of the synthesis involves the reaction of the intermediate product with 4-methyl-2-methoxyphenol. The synthesis of IPEE has been reported in several scientific publications, and the purity of the compound has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
IPEE has been investigated for its potential applications in various fields, including sports medicine, cancer research, and osteoporosis treatment. In sports medicine, IPEE has been studied for its ability to increase muscle mass and strength in athletes. In cancer research, IPEE has been investigated for its potential as a treatment for prostate cancer, which is known to be dependent on androgen signaling. In osteoporosis treatment, IPEE has been studied for its ability to increase bone density and reduce the risk of fractures in postmenopausal women.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-6-5-7-17(13-16)21-10-11-22-18-9-8-15(3)12-19(18)20-4/h5-9,12-14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZHRZGFFHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
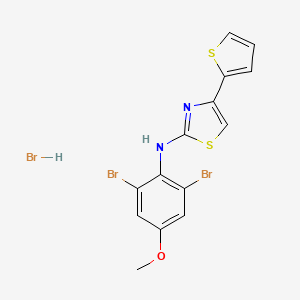
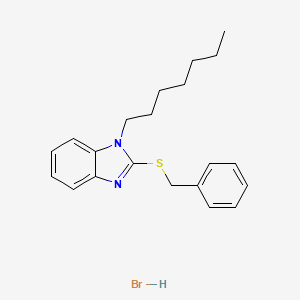
![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
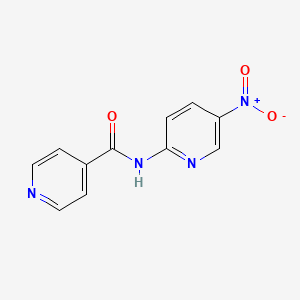
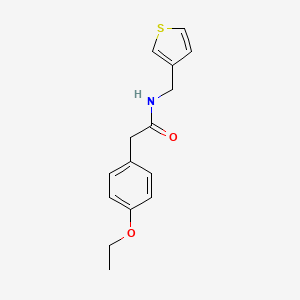
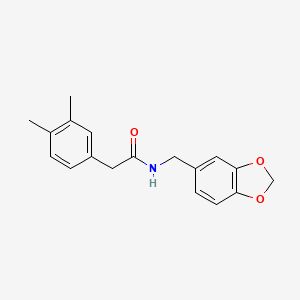

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)